Vindesine

Description

Properties

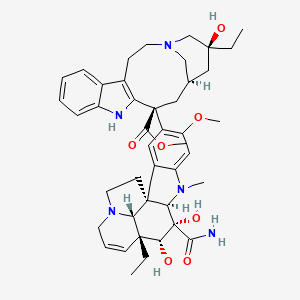

IUPAC Name |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUWIANJFBDHT-KOTLKJBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023739 | |

| Record name | Vindesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.00e-02 g/L | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystal from ethanol-methanol | |

CAS No. |

53643-48-4, 59917-39-4 | |

| Record name | Vindesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vindesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-232 °C, 230 - 232 °C | |

| Record name | VINDESINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vindesine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Vindesine on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine, a semi-synthetic vinca (B1221190) alkaloid, exerts its potent antineoplastic activity by fundamentally disrupting the dynamic nature of microtubules. This technical guide provides a comprehensive examination of the molecular mechanisms through which this compound modulates microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. We delve into the specifics of its interaction with tubulin, its impact on polymerization and depolymerization kinetics, and its ultimate effect on the mitotic spindle. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a critical resource for researchers in oncology and drug development.

Introduction: The Vinca Alkaloids and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a process termed dynamic instability, is crucial for numerous cellular functions, most notably the formation and function of the mitotic spindle during cell division.[1][2] The vinca alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), exploit this dependency.[1][3] this compound, a derivative of vinblastine (B1199706), is a key member of this class, recognized for its significant clinical efficacy against a range of malignancies.[3][4]

Mechanism of Action: Disruption of Microtubule Equilibrium

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][4] This is achieved through its specific binding to β-tubulin at the "vinca domain," which is located at the interface between two tubulin heterodimers.[1][2] This binding event has several profound consequences on microtubule dynamics:

-

Inhibition of Polymerization: At higher concentrations, this compound binding to tubulin dimers prevents their addition to the growing plus-ends of microtubules, thereby inhibiting microtubule elongation and shifting the equilibrium towards depolymerization.[1]

-

Suppression of Microtubule Dynamics at Low Concentrations: Even at low, substoichiometric concentrations, this compound potently suppresses the dynamic instability of microtubules.[5][6] It achieves this by reducing both the rate and extent of microtubule growth and shortening phases.[5] This "kinetic capping" of microtubule ends is a crucial aspect of its antimitotic effect.[5] The binding of just one or two this compound molecules to the microtubule plus-end can be sufficient to significantly dampen its dynamics.[1]

-

Induction of Tubulin Self-Association: this compound, like other vinca alkaloids, can induce the self-association of tubulin dimers into non-functional spiral aggregates, further sequestering the available tubulin pool for microtubule formation.[7]

Comparative Potency

This compound exhibits a distinct potency profile compared to other vinca alkaloids. In studies on L1210 leukemia cells, this compound was found to be more potent than both vincristine (B1662923) and vinblastine in arresting cells in mitosis.[8][9] However, in vitro assays measuring the inhibition of tubulin addition to microtubule ends showed a different rank order of potency.[10][11]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's activity.

| Parameter | This compound | Vincristine | Vinblastine | Cell Line/System | Reference |

| Mitotic Arrest Potency | Most Potent | Intermediate | Least Potent | L1210 Leukemia Cells | [8][9] |

| Inhibition of Tubulin Addition (Ki) | 0.110 ± 0.007 µM | 0.085 ± 0.013 µM | 0.178 ± 0.025 µM | Bovine Brain Microtubules | [10][11] |

| IC50 (Cell Proliferation, HeLa) | - | - | 0.45 nM | HeLa Cells | [12] |

| Mitotic Block (HeLa) | - | - | 1.1 nM | HeLa Cells | [12] |

Table 1: Comparative potency of this compound and other vinca alkaloids.

| Vinca Alkaloid | Overall Affinity for Tubulin (K1K2) | Reference |

| Vincristine | Highest | [7] |

| Vinblastine | Intermediate | [7] |

| This compound | (Implied Lower than Vincristine/Vinblastine) | |

| Vinorelbine (B1196246) | Lowest | [7] |

Table 2: Relative overall affinity of vinca alkaloids for tubulin.

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by this compound has catastrophic consequences for dividing cells. The inability to form a functional bipolar mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate.[13][14] This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[15] If the cell is unable to satisfy the checkpoint and proceed with division, it will ultimately undergo apoptosis (programmed cell death).[3][16]

The signaling pathway leading from mitotic arrest to apoptosis is complex but generally involves the activation of caspase cascades. The prolonged mitotic arrest can lead to the degradation of anti-apoptotic proteins and the activation of pro-apoptotic pathways.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring changes in turbidity (light scattering).[17]

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., >99% pure bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.

-

Add the desired concentration of this compound or vehicle control to the cuvette.

-

-

Data Acquisition:

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance (turbidity) at 340 nm over time. A decrease in the rate and extent of the absorbance increase indicates inhibition of polymerization.[18]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of mitotic block and inhibition of cell proliferation by the semisynthetic Vinca alkaloids vinorelbine and its newer derivative vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Vindesine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1] As a member of the vinca alkaloid family, which includes prominent anti-cancer agents like vincristine (B1662923) and vinblastine, this compound functions as a potent inhibitor of mitosis.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2] This interference with microtubule function leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death.[2][3]

This compound has demonstrated clinical efficacy in the treatment of various malignancies, including acute lymphocytic leukemia, lung carcinomas, breast cancer, and lymphomas.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric indole-indoline alkaloid. Its chemical structure is closely related to that of vinblastine, with a modification at the C-23 position of the catharanthine (B190766) unit.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | [5] |

| Molecular Formula | C₄₃H₅₅N₅O₇ | [5][6] |

| Molecular Weight | 753.93 g/mol | [6] |

| CAS Registry Number | 53643-48-4 | [1][6] |

| PubChem CID | 40839 | [5] |

| Synonyms | Desacetylvinblastine amide, VDS, Eldisine | [5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 230-232 °C | [2] |

| pKa | 6.04, 7.67 (in H₂O) | [2] |

| Optical Rotation | [α]D²⁵ +39.4° (c = 1.0 in methanol) | [2] |

| UV Absorption Maxima (in methanol) | 214, 266, 288, 296 nm | [2] |

| Solubility | Soluble in DMSO and ethanol (B145695). The sulfate (B86663) salt exhibits enhanced water solubility. | [7] |

Mechanism of Action

The primary molecular target of this compound, like other vinca alkaloids, is tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.

This compound exerts its anti-cancer effects through the following key mechanisms:

-

Inhibition of Tubulin Polymerization: this compound binds to the β-subunit of tubulin at a specific site, known as the vinca domain.[8] This binding inhibits the polymerization of tubulin dimers into microtubules.[2]

-

Disruption of Microtubule Dynamics: At lower concentrations, this compound suppresses the dynamic instability of microtubules. This involves a reduction in the rates of microtubule growth and shortening, as well as a decrease in the frequency of "catastrophes" (the transition from a growing to a shrinking state).[7][9] This kinetic stabilization of microtubules also disrupts their normal function.

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle.[2] Consequently, cells are unable to progress through mitosis and are arrested in the metaphase of the cell cycle.[2][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[10] This involves the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the release of cytochrome c from the mitochondria.[11] Cytochrome c release leads to the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Methodology:

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (clear, flat-bottom)

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Methodology:

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound or vehicle control as described for the cell cycle analysis.

-

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the cell populations:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Methodology:

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

Conclusion

This compound remains a significant compound in the arsenal (B13267) of anti-cancer chemotherapeutics. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its use in oncology. This technical guide has provided a comprehensive overview of this compound's chemical and physical properties, its molecular mechanism of action, and detailed protocols for its investigation in a laboratory setting. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of cancer biology and developing novel therapeutic strategies.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. researchgate.net [researchgate.net]

- 9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. MTT (Assay protocol [protocols.io]

A Technical Guide to Vindesine Sulfate vs. Vindesine Base for Research Professionals

An In-depth Comparison of Chemical Properties, Biological Activity, and Experimental Handling for Drug Development and Scientific Investigation.

This technical guide provides a comprehensive comparison of vindesine sulfate (B86663) and this compound base for researchers, scientists, and drug development professionals. This compound, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, is a potent antimitotic agent used in cancer research and therapy. Understanding the distinct characteristics of its salt and base forms is crucial for designing and interpreting experiments accurately. This document outlines their chemical and physical properties, stability, and provides detailed protocols for key in vitro assays.

Chemical and Physical Properties: A Comparative Overview

The primary distinction between this compound sulfate and this compound base lies in the salt formation of the former. This compound base is the parent molecule, while this compound sulfate is the salt formed by reacting the basic this compound molecule with sulfuric acid. This difference significantly impacts their physicochemical properties, particularly solubility and stability. For research purposes, this compound is most commonly supplied as the sulfate salt due to its enhanced water solubility and stability.

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound Sulfate | This compound Base |

| Molecular Formula | C₄₃H₅₅N₅O₇ · H₂SO₄ | C₄₃H₅₅N₅O₇ |

| Molecular Weight | 852.0 g/mol | 753.9 g/mol [1] |

| Appearance | White to off-white amorphous, hygroscopic powder | Crystalline solid from ethanol-methanol[1] |

| Water Solubility | Freely soluble | 0.07 g/L[1] |

| Solubility in Organic Solvents | Soluble in DMSO (up to 250 mg/mL with sonication) and methanol.[2] | Soluble in methanol. |

| Melting Point | Not applicable (decomposes) | 230-232 °C[1] |

| pKa | Not directly applicable | 6.04, 7.67[1] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2] | Store at -20°C |

Stability and Solution Preparation

The choice between this compound sulfate and this compound base often comes down to practical considerations of stability and ease of use in experimental settings.

This compound Sulfate: this compound sulfate exhibits greater stability in aqueous solutions, particularly at a low pH.[1] It is most stable at a pH of 1.9 and may precipitate in solutions with a pH greater than 6.[1] For in vitro studies, this compound sulfate is typically dissolved in sterile water, saline, or a buffer solution. It is stable for extended periods when stored correctly. For instance, in 0.9% sodium chloride, 5% dextrose, or Ringer's Lactate injection, over 95% of the compound remains after three weeks at 25°C.[3]

This compound Base: this compound base is significantly less soluble in water, which can present challenges for in vitro assays that require aqueous media. It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before being further diluted in culture medium. When using organic solvents, it is critical to ensure the final concentration of the solvent in the assay is low enough to not affect the cells, typically below 0.5%. The stability of this compound base in aqueous solutions is lower compared to its sulfate salt, particularly at neutral or physiological pH.

Experimental Workflow: Preparation of this compound Solutions for In Vitro Assays

Preparation of this compound sulfate and base solutions.

Mechanism of Action and Signaling Pathway

This compound, in both its forms, exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[1] While the primary target is tubulin, the downstream signaling cascade involves key regulators of the cell cycle and apoptosis.

The prolonged mitotic arrest caused by this compound can lead to the phosphorylation and inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL. This inactivation allows for the activation of pro-apoptotic proteins such as BAX and BAK, which in turn leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[2]

This compound-Induced Apoptotic Signaling Pathway

This compound's mechanism of action leading to apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (sulfate or base) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO for this compound base, water/saline for this compound sulfate) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Workflow for determining this compound cytotoxicity via MTT assay.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm.

Methodology:

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

-

GTP solution: Prepare a 100 mM stock solution of GTP in water.

-

Test compound: Prepare various concentrations of this compound (sulfate or base) in the general tubulin buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL reaction, combine tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.

-

Transfer the reaction mixtures to the pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase.

-

Quantitative Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.

Table 2: Representative LC-MS/MS Parameters for Vinca Alkaloid Quantification

| Parameter | Description |

| Chromatography | Reverse-phase C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | This compound: 754.6 |

| Product Ion (m/z) | This compound: 123.8 |

Note: These parameters may require optimization for specific instrumentation and experimental conditions.

Conclusion and Recommendations for Researchers

The choice between this compound sulfate and this compound base for research applications is primarily dictated by solubility and stability requirements.

-

This compound sulfate is the recommended form for most in vitro and in vivo studies due to its high water solubility and greater stability in aqueous solutions. This simplifies stock solution preparation and ensures more consistent results in cell culture experiments.

-

This compound base may be required for specific applications where the absence of the sulfate counter-ion is critical, or for certain formulation studies. However, researchers must be mindful of its low aqueous solubility and potential for precipitation, and take appropriate measures, such as using a co-solvent like DMSO.

When comparing data from studies using different forms of this compound, it is essential to consider the difference in molecular weight and to express concentrations in molarity for accurate comparison of biological activity.

References

The Discovery and Synthesis of Vindesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine, a semi-synthetic vinca (B1221190) alkaloid, represents a significant milestone in the development of anti-cancer chemotherapeutics. Derived from vinblastine (B1199706), it was developed to offer an improved therapeutic profile, including a different spectrum of activity and potentially reduced neurotoxicity compared to its parent compounds. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical application of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a comprehensive summary of its clinical efficacy and toxicity. Signaling pathways and logical relationships are visualized to facilitate a deeper understanding of its molecular interactions and mechanisms of resistance.

Discovery and Development

This compound (desacetyl vinblastine amide sulfate), also known as Eldisine, emerged from extensive research into the modification of natural vinca alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus. The primary goal was to synthesize derivatives of vinblastine and vincristine (B1662923) with an enhanced therapeutic index. This compound is a semi-synthetic derivative of vinblastine, distinguished by the modification of the vindoline (B23647) portion of the molecule.[1] Initial preclinical studies and subsequent clinical trials in the late 1970s and early 1980s established its role as a potent antineoplastic agent.[2] These early studies demonstrated its activity against a range of malignancies, including acute lymphoblastic leukemia, non-small cell lung cancer, and breast cancer.[3] Notably, this compound showed activity in some patients who had developed resistance to vincristine, suggesting a lack of complete cross-resistance between the two agents.[2][4]

Chemical Synthesis

The synthesis of this compound from vinblastine involves the selective modification of the C-23 carboxyl group of the vindoline moiety. One of the established methods for its preparation is detailed below. More modern and complex total synthesis routes for vinca alkaloids have also been developed, offering pathways to novel analogs.[5][6][7]

Experimental Protocol: Synthesis of this compound from 4-Desacetyl Vinblastine C-3 Carboxhydrazide

This protocol is adapted from a patented synthetic method.

Materials:

-

4-desacetyl VLB C-3 carboxhydrazide

-

Tetrahydrofuran (THF)

-

1 N aqueous hydrochloric acid

-

n-butyl nitrite (B80452) (10% v/v in THF)

-

Methylene (B1212753) dichloride

-

5 N aqueous sodium hydroxide

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve 1.973 grams of 4-desacetyl VLB C-3 carboxhydrazide in 50 ml of THF in a round-bottom flask.

-

Cool the solution to approximately 0°C with stirring under a nitrogen atmosphere.

-

Add 15.6 ml of 1 N aqueous hydrochloric acid to the cooled solution.

-

Add 5.2 ml of 10% (v/v) n-butyl nitrite in THF in a single portion.

-

Stir the reaction mixture at 0°C for five minutes.

-

Prepare a solution of 6.8 g of triphenylphosphine in 50 ml of THF and add it dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at 0°C for approximately one hour.

-

Dilute the reaction mixture with 25 ml of water.

-

Extract the aqueous mixture three times with equal volumes of methylene dichloride to remove organic impurities.

-

Make the aqueous solution basic by the addition of 5 N aqueous sodium hydroxide.

-

Extract the basic solution four times with equal volumes of methylene dichloride.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a residue containing this compound.

-

The crude product can be further purified by high-pressure liquid chromatography (HPLC).

Mechanism of Action

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[1] By binding to the β-subunit of tubulin dimers, this compound inhibits their polymerization into microtubules. This disruption of microtubule dynamics is critical during cell division, as microtubules are essential for the formation of the mitotic spindle.

The inhibition of microtubule formation leads to the arrest of cells in the metaphase of mitosis.[1] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of the cancerous cells.[8][9]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocol: Tubulin Binding Assay (Fluorescence Quenching)

This protocol describes a general method to assess the binding of a compound to tubulin.

Materials:

-

Purified tubulin

-

This compound

-

PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9)

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Prepare a stock solution of purified tubulin in PEM buffer to a final concentration of 2 µM.

-

Prepare serial dilutions of this compound in the same buffer.

-

Add the tubulin solution to a quartz cuvette.

-

Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength scan from 310 to 400 nm to determine the emission maximum (typically around 330-350 nm).

-

Record the baseline fluorescence of the tubulin solution.

-

Titrate the tubulin solution with increasing concentrations of this compound, allowing the mixture to equilibrate for 2-5 minutes after each addition.

-

Record the fluorescence intensity after each titration.

-

Correct the fluorescence data for dilution and inner filter effects.

-

Plot the change in fluorescence against the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Clinical Data

This compound has been evaluated in numerous clinical trials for a variety of malignancies. The following tables summarize key quantitative data on its efficacy and toxicity.

Efficacy of this compound in Various Cancers

| Cancer Type | Treatment Regimen | Number of Patients | Response Rate (%) | Citation(s) |

| Acute Lymphoblastic Leukemia (Relapsed) | This compound + Prednisone | 20 | 55 (Complete Response) | [1] |

| Acute Leukemia (Vincristine-Resistant) | This compound | 68 | 2 partial remissions | [2] |

| Non-Small Cell Lung Cancer | This compound-containing regimens | - | 52.6 | [2] |

| Small Cell Lung Cancer | This compound-containing regimens | - | 74.1 | [2] |

| Malignant Lymphomas | This compound-containing regimens | - | 88.0 | [2] |

| Breast Cancer | This compound-containing regimens | - | 62.6 | [2] |

| Esophageal Carcinoma | This compound-containing regimens | - | 57.5 | [2] |

Common Toxicities Associated with this compound

| Toxicity | Grade | Incidence (%) | Citation(s) |

| Myelosuppression (Neutropenia) | Dose-limiting | Common | [2][3] |

| Peripheral Neuropathy | Paresthesias, decreased reflexes | Common | [2][3] |

| Constipation/Ileus | Mild to severe | Common | [2] |

| Alopecia | Mild to moderate | Common | [3] |

| Nausea and Vomiting | Mild to moderate | Common | [3] |

| Local tissue irritation (with extravasation) | Severe | - | [3] |

Mechanisms of Resistance

The development of resistance to this compound, as with other vinca alkaloids, is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy.

Logical Flow of this compound Resistance Mechanisms

Caption: Key mechanisms contributing to clinical resistance to this compound.

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), is a primary mechanism of resistance.[10] These transporters actively efflux this compound from the cancer cell, reducing its intracellular concentration and thereby its ability to interact with tubulin. Alterations in the target protein, tubulin, can also confer resistance. This can include mutations in the tubulin genes or changes in the expression of different tubulin isotypes, which may have a lower affinity for this compound.[10] Furthermore, defects in the apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, can render cells resistant to the pro-death signals initiated by mitotic arrest.[11]

Conclusion

This compound remains an important compound in the history and practice of cancer chemotherapy. Its discovery as a semi-synthetic derivative of vinblastine highlighted the potential for modifying natural products to improve their therapeutic properties. A thorough understanding of its synthesis, mechanism of action, clinical profile, and resistance mechanisms is crucial for its optimal use in the clinic and for the design of future generations of microtubule-targeting agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of oncology drug development.

References

- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Initial clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the cross-resistance of vincristine and this compound in reinduction therapy for acute lymphocytic leukemia in relapse. A report for Children's Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

The Vindesine Binding Site on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), is a potent antineoplastic agent used in the treatment of various cancers.[1] Its cytotoxic effects are primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[2] This technical guide provides an in-depth exploration of the this compound binding site on the tubulin protein, presenting quantitative binding data, detailed experimental methodologies, and the downstream consequences of this molecular interaction. By understanding the intricacies of how this compound binds to its target, researchers can better appreciate its mechanism of action and explore avenues for the development of novel microtubule-targeting agents.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been characterized by various biophysical techniques, yielding quantitative data on its binding affinity and stoichiometry. While data for this compound is sometimes presented in comparison to other vinca alkaloids, several studies provide specific values.

| Parameter | Value | Method | Comments | Reference |

| Binding Affinity (K_a) | Similar to Vincristine (B1662923) | Not Specified | Relative binding affinities to bovine brain tubulin were determined to be vinepidine (B1260464) > vincristine ≈ this compound > vinblastine. | [3] |

| Inhibition Constant (K_i) | 0.110 ± 0.007 µM | Inhibition of tubulin addition | This value represents the concentration of this compound required to inhibit the net addition of tubulin at the assembly ends of bovine brain microtubules. | [4] |

| Dissociation Constant (K_d) - High Affinity | 4.2 µM (for NABV) | Photoaffinity Labeling | This study used a photoactive analogue of this compound, N-(p-azido[3,5-³H]benzoyl)-N'-(β-amino-ethyl)this compound ([³H]NABV). For comparison, the high-affinity K_d for vinblastine was 0.54 µM. | [5] |

| Dissociation Constant (K_d) - Low Affinity | 26 µM (for NABV) | Photoaffinity Labeling | The low-affinity binding site for the this compound analogue. For comparison, the low-affinity K_d for vinblastine was 14 µM. | [5] |

| Stoichiometry | 0.086 mol/mol (α-tubulin) | Photoaffinity Labeling | Maximum saturable covalent incorporation of the this compound analogue ([³H]NABV) into the α-tubulin subunit. | [5] |

| Stoichiometry | 0.056 mol/mol (β-tubulin) | Photoaffinity Labeling | Maximum saturable covalent incorporation of the this compound analogue ([³H]NABV) into the β-tubulin subunit. | [5] |

The "Vinca Domain": Location of the Binding Site

This compound and other vinca alkaloids bind to a specific region on the β-tubulin subunit known as the "vinca domain".[6][7] This binding site is located at the interface between two tubulin heterodimers in a protofilament.[6] Structural studies have revealed that the binding of vinca alkaloids to this site introduces a wedge between tubulin dimers, disrupting the straight protofilament structure required for microtubule formation and instead promoting a curved conformation that leads to protofilament peeling and microtubule disassembly. The binding of this compound at this site interferes with the addition of new tubulin dimers to the growing end of the microtubule.

Experimental Protocols for Characterizing this compound-Tubulin Interaction

Several key experimental techniques are employed to elucidate the binding characteristics of this compound to tubulin. The following are detailed methodologies for these experiments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to monitor the binding of ligands to proteins by detecting changes in the fluorescence properties of either the protein (intrinsic fluorescence of tryptophan and tyrosine residues) or a fluorescently labeled ligand.[1][8]

Objective: To determine the binding affinity (K_d) of this compound for tubulin.

Methodology:

-

Protein and Ligand Preparation:

-

Purified tubulin (e.g., from bovine brain) is prepared and its concentration is determined spectrophotometrically.

-

A stock solution of this compound is prepared in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

-

Instrumentation:

-

A fluorescence spectrophotometer is used, with the excitation wavelength set to around 295 nm to selectively excite tryptophan residues in tubulin.

-

The emission spectrum is recorded, typically from 310 to 400 nm.

-

-

Titration:

-

A fixed concentration of tubulin (e.g., 2 µM) is placed in a quartz cuvette.

-

A baseline fluorescence spectrum of the tubulin solution is recorded.

-

Aliquots of the this compound stock solution are incrementally added to the tubulin solution.

-

After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.

-

-

Data Analysis:

-

The binding of this compound to tubulin typically quenches the intrinsic tryptophan fluorescence of the protein.[7]

-

The change in fluorescence intensity at the emission maximum (around 330-340 nm) is plotted against the concentration of this compound.

-

The resulting binding curve is then fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (K_d).

-

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for studying the size, shape, and association properties of macromolecules in solution.[9] It can be used to measure the stoichiometry and affinity of drug-induced protein self-association, a characteristic effect of vinca alkaloids on tubulin.[10]

Objective: To determine the thermodynamic parameters of this compound-induced tubulin self-association.

Methodology:

-

Sample Preparation:

-

Samples containing a constant concentration of tubulin (e.g., 10-20 µM) and varying concentrations of this compound are prepared in a suitable buffer (e.g., 10 mM PIPES, pH 6.9, 1 mM MgSO₄, 2 mM EGTA, 50 µM GTP).[2]

-

-

Instrumentation:

-

A Beckman Optima XL-A/I analytical ultracentrifuge equipped with absorbance optics is used.

-

Samples are loaded into two-sector charcoal-filled Epon centerpieces.

-

-

Sedimentation Velocity Experiments:

-

The rotor is equilibrated at the desired temperature (e.g., 25°C).

-

Samples are centrifuged at a high speed (e.g., 42,000 rpm).

-

Sedimentation is monitored by acquiring radial scans at a specific wavelength (e.g., 280 nm) at regular time intervals.

-

-

Data Analysis:

-

The sedimentation coefficient distribution is analyzed to determine the weight-average sedimentation coefficient (s_w) for each sample.

-

The s_w values are plotted as a function of this compound concentration.

-

These data are then fitted to a model of ligand-mediated isodesmic self-association to extract the equilibrium constants for drug binding to the tubulin dimer (K₁) and for the association of liganded dimers (K₂).[11]

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding of a ligand to its protein target, revealing the precise atomic interactions.

Objective: To determine the three-dimensional structure of the this compound-tubulin complex.

Methodology:

-

Complex Formation and Crystallization:

-

Due to the inherent flexibility and tendency of tubulin to polymerize, co-crystallization with stabilizing proteins is often necessary.[6] A common approach involves forming a complex of tubulin with a stathmin-like domain protein (e.g., RB3) and then introducing this compound.

-

The tubulin-stabilizer-vindesine complex is purified.

-

Crystallization is achieved by screening a wide range of conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).

-

-

Data Collection:

-

The resulting crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map.

-

The structure is solved using molecular replacement, using a known tubulin structure as a search model.

-

The this compound molecule is fitted into the electron density map, and the entire structure is refined to obtain a high-resolution model of the complex.

-

Signaling Pathways and Logical Relationships

The binding of this compound to tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagrams illustrate the experimental workflow for identifying the binding site and the logical pathway of this compound's mechanism of action.

Caption: Workflow for characterizing the this compound-tubulin binding site.

Caption: Logical pathway of this compound's mechanism of action.

Conclusion

The binding of this compound to the vinca domain on β-tubulin is a well-characterized interaction that serves as the foundation for its potent antimitotic activity. By inhibiting microtubule polymerization and disrupting the delicate dynamics of the mitotic spindle, this compound effectively halts cell division at metaphase, ultimately leading to apoptotic cell death.[12][13] The quantitative data and experimental methodologies presented in this guide offer a comprehensive overview for researchers in oncology and drug development, providing a solid framework for further investigation into the nuances of vinca alkaloid-tubulin interactions and the design of next-generation microtubule-targeting therapeutics.

References

- 1. Fluorescence spectroscopic methods to analyze drug-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of tubulin oligomers by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

The Preclinical Pharmacological Profile of Vindesine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), is an antineoplastic agent with a significant history in cancer chemotherapy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy in various cancer models. Detailed experimental protocols and data presented in structured tables offer a valuable resource for researchers in oncology and drug development. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical characteristics.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division and other essential cellular functions.[2][3] Like other vinca alkaloids, this compound binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[2][4] This disruption of microtubule assembly leads to the arrest of cells in the M-phase (metaphase) of the cell cycle, ultimately inducing apoptosis (programmed cell death).[5][6]

This compound is considered a cell cycle-dependent agent, with its primary activity during the S phase, leading to mitotic arrest.[5] In vitro studies have shown that this compound is more potent than vinblastine and vincristine (B1662923) at causing mitotic arrest at lower concentrations.[5] The inhibition of microtubule function not only halts cell division but also interferes with other microtubule-dependent processes, such as intracellular transport.[2]

Signaling Pathway for this compound-Induced Apoptosis

The prolonged mitotic arrest triggered by this compound activates a cascade of events leading to apoptosis. This process involves the inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL, which in turn promotes the activation of pro-apoptotic proteins such as BAX and BAK.[7] This leads to the activation of caspase-9 and caspase-3, culminating in the execution of the apoptotic program.[7]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies have revealed a multi-phasic elimination pattern and extensive tissue distribution.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in rhesus monkeys and rats.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys [8]

| Parameter | Value | Unit |

| Dose | 0.10 | mg/kg (IV bolus) |

| Terminal Half-life (t½) | 175 | min |

| Area Under the Curve (AUC) | 12,708 | nM x min |

| Clearance Rate | 7.8 | ml/min/kg |

| Apparent Volume of Distribution (Vd) | 1.9 | l/kg |

Data obtained from a study using a two-compartment open model.[8]

Table 2: Excretion of this compound in Rhesus Monkeys (4-day period) [8]

| Excretion Route | Percentage of Injected Dose |

| Urine | \multirow{2}{*}{25.3%} |

| Feces |

Table 3: Pharmacokinetics and Excretion of this compound in Rats [9]

| Parameter | Finding |

| Tissue Distribution | Intensive distribution, with the highest accumulation in the spleen. |

| Urine Excretion (7 days) | 10.1 ± 1.8% of the total dose (mainly unchanged drug). |

| Feces Excretion (7 days) | 69.6 ± 2.5% of the total dose (major excretion route). |

| Biliary Excretion (72 hours) | 50% of the total dose. |

| Metabolism | Biotransformed into three metabolites detected in bile. |

Metabolism

This compound is primarily metabolized by the liver.[3][10] Studies have indicated the involvement of human hepatic P-450IIIA cytochromes in the metabolism of this compound.[4][11] In rats, this compound is extensively converted into multiple metabolites, which are then rapidly excreted.[9]

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including leukemias, lung cancer, and breast cancer.

Table 4: Summary of Preclinical Efficacy of this compound

| Cancer Model | Key Findings | Reference |

| Acute Lymphoblastic Leukemia (ALL) | Showed significant activity in children with relapsed ALL. A study comparing this compound-prednisone to vincristine-prednisone found similar efficacy, though with higher toxicity for this compound. | [12][13] |

| Non-Small Cell Lung Cancer (NSCLC) | As a single agent, this compound yields a response rate of approximately 18% in phase II trials. The combination of this compound and cisplatin (B142131) is among the most active treatments for NSCLC. | [14][15] |

| Breast Cancer | Phase II trials in patients with advanced, refractory breast cancer showed response rates of 19-26%. | [16][17][18] |

| Malignant Melanoma | In vitro studies showed this compound inhibited the growth of melanoma cell lines. This effect was enhanced when combined with the retinoid etretinate (B1671770). | [19][20] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to evaluate the pharmacological profile of this compound.

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Experimental Workflow: In Vitro Cytotoxicity Assay

Methodology:

-

Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.

-

Drug Preparation: A stock solution of this compound is serially diluted to obtain a range of concentrations.

-

Treatment: The diluted this compound is added to the wells containing the cells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Measurement: After incubation with the viability reagent, the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at a specific concentration for various time points.

-

Cell Harvesting: Cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting DNA histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[21][22]

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule function. Preclinical studies have provided valuable insights into its pharmacokinetics, demonstrating extensive tissue distribution and hepatic metabolism. The efficacy of this compound has been established in a range of cancer models, particularly in leukemias and lung cancer. The detailed experimental protocols and compiled data in this guide serve as a foundational resource for further research and development of novel therapeutic strategies involving this compound and other microtubule-targeting agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. cancerquest.org [cancerquest.org]

- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Pharmacokinetics of vincristine, vinblastine, and this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. I. This compound (4-deacetyl-vinblastine 3-carboxyamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of toxicity and comparative therapeutic efficacy of this compound-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An initial report of a phase-III trial comparing this compound and vincristine for acute lymphocytic leukemia of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Is there a role for this compound in the treatment of non-small cell lung cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II study of this compound in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase II study of this compound in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in advanced breast cancer, lymphoma and melanoma. A Colorado Clinical Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound. A phase II trial in advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of etretinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity of etretinate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In Vitro Anticancer Spectrum of Vindesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, is an antineoplastic agent with a significant history in cancer chemotherapy.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] This technical guide provides a comprehensive overview of the in vitro anticancer spectrum of this compound, including quantitative cytotoxicity data, detailed experimental protocols, and visualizations of its mechanism of action. This compound has demonstrated activity against a range of malignancies, including leukemias, lymphomas, lung cancer, breast cancer, and esophageal carcinomas.[1]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the available in vitro cytotoxicity data for this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of cell growth or viability.

| Cell Line | Cancer Type | IC50 (M) | Reference(s) |

| L5178Y | Murine Leukemia | 3.5 x 10⁻⁸ | [3] |

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to the arrest of cells in the metaphase of mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Signaling Pathways

The induction of apoptosis by this compound involves a complex signaling cascade. Disruption of the microtubule network can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK). This activation can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, thereby promoting the pro-apoptotic functions of proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound sulfate

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-